YAP-TEAD Inhibitor 1 (Peptide 17)

YAP-TEAD PPI Binding Affinity Peptide Inhibitor

Researchers validating Hippo pathway transcriptional dependency require a definitive tool to confirm direct YAP-TEAD protein-protein interaction (PPI). Generic TEAD palmitoylation inhibitors or small-molecule disruptors introduce mechanistic ambiguity by acting indirectly. - Direct competitive PPI inhibitor; co-crystal structure solved at atomic resolution (Kd=15 nM for TEAD1, IC50=25 nM). - Cyclic 17-mer peptide with engineered disulfide cyclization conferring superior binding affinity vs. native YAP fragment. - ≥98% HPLC purity; ideal HTS positive control and MOA deconvolution reference standard. - Full analytical documentation (HPLC, NMR, MS); global shipping with cold-chain options.

Molecular Formula C75H122N20O18S2
Molecular Weight 1656.0 g/mol
Cat. No. B8256830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYAP-TEAD Inhibitor 1 (Peptide 17)
Molecular FormulaC75H122N20O18S2
Molecular Weight1656.0 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCN=C(N)N)CC(C)C)NC(=O)CC)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)N)CC5=CC=CC=C5)CO)C
InChIInChI=1S/C75H122N20O18S2/c1-6-8-22-50-72(111)93-35-17-26-56(93)70(109)82-44(5)62(101)91-54(41-96)68(107)90-53(40-45-20-10-9-11-21-45)67(106)92-55(69(108)88-51(24-13-15-33-77)73(112)95-37-19-28-58(95)74(113)94-36-18-27-57(94)71(110)84-46(61(78)100)29-30-60(98)99)42-115-114-38-31-49(83-59(97)7-2)65(104)89-52(39-43(3)4)66(105)86-48(25-16-34-81-75(79)80)63(102)85-47(64(103)87-50)23-12-14-32-76/h9-11,20-21,43-44,46-58,96H,6-8,12-19,22-42,76-77H2,1-5H3,(H2,78,100)(H,82,109)(H,83,97)(H,84,110)(H,85,102)(H,86,105)(H,87,103)(H,88,108)(H,89,104)(H,90,107)(H,91,101)(H,92,106)(H,98,99)(H4,79,80,81)
InChIKeyFKHMKSDMZWAHCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YAP-TEAD Inhibitor 1 (Peptide 17)


YAP-TEAD Inhibitor 1, also known as Peptide 17 (CAS: 1659305-78-8), is a 17-mer cyclic peptide engineered to competitively disrupt the protein-protein interaction (PPI) between the Yes-associated protein (YAP) and TEA domain (TEAD) transcription factors [1]. It was developed through structure-based design, specifically targeting the YAP-TEAD interface, a critical node in the Hippo signaling pathway that drives oncogenic transcription in various cancers [2]. As a tool compound for preclinical research, it is supplied with a typical purity of ≥98% (HPLC) and a molecular formula of C93H144ClN23O21S2 . This compound is exclusively intended for laboratory research purposes.

Peptide 17 Non-Substitutability


Generic substitution of YAP-TEAD Inhibitor 1 (Peptide 17) with other YAP-TEAD pathway modulators is not scientifically valid due to fundamental differences in their mechanism of action (MoA), molecular structure, and target engagement profiles. Peptide 17 is a direct, competitive PPI inhibitor that mimics the native YAP binding interface to physically occlude the YAP-TEAD interaction [1]. In contrast, other widely used tool compounds like VT103 and MYF-03-176 act as TEAD auto-palmitoylation inhibitors, which indirectly disrupt the complex by altering TEAD's lipid-binding pocket conformation . Furthermore, the peptidic nature of Peptide 17 imparts a distinct physiochemical and selectivity profile compared to small molecule inhibitors like IAG933, which, despite also being a direct PPI disruptor, exhibits different binding kinetics and isoform selectivity [2]. The specific, engineered cyclization of Peptide 17 was designed to confer a higher binding affinity (Kd = 15 nM) for TEAD1 than the native YAP fragment it was derived from, a structural advantage not inherent to other small-molecule chemotypes [3]. Using a different compound would therefore introduce a different experimental variable, confounding results and preventing valid comparisons with published data.

Peptide 17 Differentiation Evidence


Binding Affinity vs. Native YAP Fragment

Peptide 17 was designed to improve upon the weak affinity of native YAP fragments. In a direct comparison using a GST pull-down assay, the binding affinity (Kd) of Peptide 17 for TEAD1 was determined to be 15 nM [1]. This is significantly stronger than the binding affinity of the native YAP (50-171) fragment, which has a Kd of 40 nM under the same conditions [2]. The 2.7-fold increase in affinity is attributed to the introduction of a conformational constraint via an optimized disulfide bridge and specific point mutations identified through an alanine scan [3].

YAP-TEAD PPI Binding Affinity Peptide Inhibitor TEAD1

Potency Gain Over Parental Peptide

The engineering process that created Peptide 17 dramatically improved its inhibitory potency. The initial YAP interface 3 peptide (residues 84-100) was found to be a very weak inhibitor with an IC50 of 37 µM (37,000 nM) [1]. Through a series of rational design steps including an alanine scan, a D94A mutation, and macrocyclization, the activity was boosted by over three orders of magnitude to yield Peptide 17, which exhibits an IC50 of 25 nM [2]. This represents a 1480-fold improvement in potency.

YAP-TEAD PPI IC50 Peptide Inhibitor Structure-Activity Relationship

Direct PPI Disruption vs. Palmitoylation Inhibitors

Peptide 17 is a direct competitive inhibitor of the YAP-TEAD protein-protein interaction, binding to the TEAD1 surface that recognizes the YAP Ω-loop [1]. This mechanism contrasts sharply with compounds like VT103 and MYF-03-176. VT103 acts as a TEAD auto-palmitoylation inhibitor (IC50 = 1.02 nM in a YAP reporter assay), which prevents the post-translational lipid modification required for TEAD's proper folding and interaction with YAP . Similarly, MYF-03-176 inhibits TEAD transcriptional activity (IC50 = 11 nM) by targeting the lipid-binding pocket, with isoform-specific IC50 values of 47 nM, 32 nM, and 71 nM for TEAD1, 3, and 4, respectively . While both mechanisms ultimately disrupt YAP-TEAD transcriptional output, they engage distinct binding pockets and operate through different biochemical events. This means they cannot be assumed to produce identical biological outcomes, especially regarding off-target effects or feedback mechanisms.

YAP-TEAD PPI Mechanism of Action Palmitoylation Inhibitor Target Engagement

Peptide vs. Small Molecule Scaffold

As a 17-mer cyclic peptide, Peptide 17 has a large binding interface (~242 Ų of buried surface area) that makes extensive contact with TEAD1, including a network of hydrogen bonds and hydrophobic interactions [1]. This is fundamentally different from small molecule YAP-TEAD inhibitors like IAG933, which have a molecular weight of 528.6 g/mol and a much smaller contact surface [2]. IAG933, while also a direct PPI inhibitor, achieves an IC50 of 9 nM against Avi-human TEAD4 . The larger peptidic interface of Peptide 17 may offer advantages in target selectivity by making it less prone to off-target binding, whereas a small molecule might have a higher probability of interacting with other protein pockets. This structural distinction is crucial for researchers who require a tool with a well-defined, expansive binding footprint on the target protein.

YAP-TEAD PPI Peptide Inhibitor Small Molecule Binding Interface

Peptide 17 Research Applications


Validation of YAP-TEAD PPI Dependency

For researchers investigating the oncogenic role of the Hippo pathway, Peptide 17 serves as a definitive tool to confirm that a biological effect is directly dependent on the YAP-TEAD protein-protein interaction. Due to its high binding affinity (Kd = 15 nM) and potency (IC50 = 25 nM), it can be used at nanomolar concentrations in cell culture to disrupt the complex [1]. This is in contrast to using palmitoylation inhibitors like VT103, which may not confirm direct PPI dependency as they act on TEAD maturation .

Structural Biology of YAP-TEAD Interface

The co-crystal structure of Peptide 17 bound to TEAD1 has been solved, providing atomic-level detail of the binding interface [2]. This makes the compound an invaluable reference tool for structural biology efforts, including X-ray crystallography and cryo-EM, aimed at understanding the specific contacts required for YAP recognition by TEAD. Its use as a reference ligand can guide the rational design of novel small-molecule inhibitors or facilitate studies of binding pocket dynamics that are not possible with smaller ligands.

HTS Assay Benchmarking

With its well-characterized IC50 of 25 nM in biochemical PPI assays [3], Peptide 17 is an ideal positive control for developing and validating HTS assays designed to identify new disruptors of the YAP-TEAD interaction. Its performance can be used to establish assay robustness (Z'-factor) and to benchmark the activity of new hit compounds. It provides a consistent, quantifiable reference point across different screening campaigns, ensuring data comparability.

MOA Fingerprinting: Direct vs. Indirect Inhibition

When deconvoluting the mechanism of action (MOA) of a new chemical entity or a genetic perturbation, Peptide 17 is the essential comparator for direct YAP-TEAD PPI inhibition [4]. In a panel of mechanistic assays, it should be used alongside palmitoylation inhibitors (e.g., VT103, MYF-03-176) and degraders (e.g., KG-FP-003) to fingerprint the specific pathway node being targeted. Its unique peptidic and competitive inhibition profile will produce a distinct biological signature compared to these other classes, enabling precise MOA elucidation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for YAP-TEAD Inhibitor 1 (Peptide 17)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.